(2S,3R)-2,3-dimethylpentanal
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Overview
Description
syn-2,3-Dimethylpentanal: is an organic compound with the molecular formula C7H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its structural configuration, where two methyl groups are attached to the second and third carbon atoms of the pentanal chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing syn-2,3-Dimethylpentanal involves the Grignard reaction. This process typically starts with the reaction of 3-methyl-2-pentanone with a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: Industrial production of syn-2,3-Dimethylpentanal often employs large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: syn-2,3-Dimethylpentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 2,3-dimethylpentanoic acid.
Substitution: syn-2,3-Dimethylpentanal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: 2,3-Dimethylpentanal oxime
Scientific Research Applications
Chemistry:
- syn-2,3-Dimethylpentanal is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology:
- The compound is studied for its potential biological activity and interactions with various enzymes and receptors .
Medicine:
- Research is ongoing to explore the potential therapeutic applications of syn-2,3-Dimethylpentanal derivatives in treating certain medical conditions .
Industry:
Mechanism of Action
The mechanism by which syn-2,3-Dimethylpentanal exerts its effects involves interactions with specific molecular targets and pathways. The carbonyl group in the aldehyde can form hydrogen bonds and interact with nucleophiles, making it a reactive intermediate in various chemical reactions . In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways .
Comparison with Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the aldehyde functional group.
2,3-Dimethylpentanoic Acid: The oxidized form of syn-2,3-Dimethylpentanal, containing a carboxylic acid group instead of an aldehyde.
2,3-Dimethylpentanol: The reduced form of syn-2,3-Dimethylpentanal, containing a hydroxyl group instead of an aldehyde.
Uniqueness:
Properties
CAS No. |
1821723-09-4 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C)C=O |
Canonical SMILES |
CCC(C)C(C)C=O |
Origin of Product |
United States |
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